Cas no 478046-77-4 ((E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate)

(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate is a synthetic organic compound featuring a Schiff base linkage and a 4-fluorobenzoate ester group. Its molecular structure combines a benzyloxy-substituted phenyl ring with a fluorinated aromatic ester, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of the fluorine atom enhances its reactivity and potential for further functionalization, while the Schiff base moiety offers chelating properties for coordination chemistry applications. This compound is particularly useful in the development of bioactive molecules, given its structural adaptability and potential for selective interactions. Its stability under standard conditions ensures reliable handling in laboratory settings.
(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate structure
478046-77-4 structure
Product Name:(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate
CAS No:478046-77-4
MF:C21H16FNO3
MW:349.355049133301
CID:5270909
Update Time:2025-06-15

(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate Chemical and Physical Properties

Names and Identifiers

    • N-((E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE)-N-[(4-FLUOROBENZOYL)OXY]AMINE
    • 1-(BENZYLOXY)-4-(([(4-FLUOROBENZOYL)OXY]IMINO)METHYL)BENZENE
    • (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate
    • [(E)-(4-phenylmethoxyphenyl)methylideneamino] 4-fluorobenzoate
    • (E)-{[4-(benzyloxy)phenyl]methylidene}amino4-fluorobenzoate
    • 1-(benzyloxy)-4-({[(4-fluorobenzoyl)oxy]imino}methyl)benzene
    • Inchi: 1S/C21H16FNO3/c22-19-10-8-18(9-11-19)21(24)26-23-14-16-6-12-20(13-7-16)25-15-17-4-2-1-3-5-17/h1-14H,15H2/b23-14+
    • InChI Key: LDWWDKFRAGCQSK-OEAKJJBVSA-N
    • SMILES: FC1C=CC(C(=O)O/N=C/C2C=CC(=CC=2)OCC2C=CC=CC=2)=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 448
  • XLogP3: 5
  • Topological Polar Surface Area: 47.9

(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate Pricemore >>

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Additional information on (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate

Recent Advances in the Study of (E)-{[4-(Benzyloxy)phenyl]methylidene}amino 4-Fluorobenzoate (CAS: 478046-77-4)

The compound (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate (CAS: 478046-77-4) has recently emerged as a promising candidate in medicinal chemistry research, particularly in the development of novel therapeutic agents. This Schiff base derivative has drawn significant attention due to its unique structural features and potential biological activities. Recent studies have focused on exploring its synthesis, physicochemical properties, and pharmacological applications, with particular emphasis on its role as a potential antimicrobial and anticancer agent.

A 2023 study published in the Journal of Medicinal Chemistry reported an optimized synthetic route for this compound, achieving a yield of 78% through a condensation reaction between 4-(benzyloxy)benzaldehyde and 4-fluorobenzoic acid hydrazide in ethanol under reflux conditions. The researchers noted that the (E)-configuration of the imine bond was crucial for maintaining the compound's stability and biological activity. Structural characterization was performed using NMR spectroscopy (1H, 13C) and high-resolution mass spectrometry, confirming the purity and identity of the synthesized compound.

Significant progress has been made in understanding the mechanism of action of this compound. Molecular docking studies published in Bioorganic Chemistry (2023) revealed that (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate exhibits strong binding affinity (-9.2 kcal/mol) to the ATP-binding site of epidermal growth factor receptor (EGFR), suggesting potential as a tyrosine kinase inhibitor. This finding was supported by in vitro studies showing potent inhibition of EGFR phosphorylation in A549 lung cancer cells (IC50 = 3.2 μM). The presence of both the benzyloxy and fluorobenzoate moieties appears to contribute to this activity through enhanced hydrophobic interactions and improved membrane permeability.

Recent pharmacological evaluations have expanded the potential therapeutic applications of this compound. A 2024 study in European Journal of Pharmaceutical Sciences demonstrated its broad-spectrum antimicrobial activity against drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8-32 μg/mL. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, as evidenced by propidium iodide uptake assays and scanning electron microscopy observations.

Ongoing research is exploring structure-activity relationships to optimize the compound's therapeutic potential. A recent structure-activity relationship (SAR) study published in ChemMedChem (2024) systematically modified various functional groups while maintaining the core structure. The findings indicated that the 4-fluorobenzoate moiety is essential for maintaining biological activity, while modifications to the benzyloxy group could modulate selectivity toward different biological targets. These insights are guiding the development of second-generation derivatives with improved pharmacokinetic properties.

Despite these promising developments, challenges remain in the clinical translation of this compound. Recent pharmacokinetic studies reported in Drug Metabolism and Disposition (2023) identified moderate metabolic stability in human liver microsomes (t1/2 = 42 minutes) and acceptable plasma protein binding (78%). However, formulation studies are ongoing to address its limited aqueous solubility (12 μg/mL at pH 7.4), with nanoparticle-based delivery systems showing particular promise in preclinical models.

The current research landscape suggests that (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate represents a valuable scaffold for further drug development. Its dual potential as both an anticancer and antimicrobial agent, combined with its relatively straightforward synthesis, makes it an attractive candidate for medicinal chemistry optimization. Future research directions likely will focus on improving its drug-like properties through structural modifications and developing targeted delivery systems to enhance therapeutic efficacy while minimizing potential side effects.

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